(S)-2-(Cinnamoyloxy)succinic acid
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Overview
Description
(S)-2-(Cinnamoyloxy)succinic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cinnamoyloxy group attached to the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cinnamoyloxy)succinic acid typically involves the esterification of succinic acid with cinnamic acid. One common method is the reaction of succinic anhydride with cinnamic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbial strains may offer sustainable and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cinnamoyloxy)succinic acid can undergo various chemical reactions, including:
Oxidation: The cinnamoyloxy group can be oxidized to form cinnamic acid derivatives.
Reduction: The double bond in the cinnamoyloxy group can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Saturated cinnamoyloxy derivatives.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
(S)-2-(Cinnamoyloxy)succinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Cinnamoyloxy)succinic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A precursor in the synthesis of (S)-2-(Cinnamoyloxy)succinic acid, known for its antimicrobial and antioxidant properties.
Succinic Acid: A dicarboxylic acid that serves as the backbone for this compound, widely used in the chemical industry.
Fumaric Acid: An isomer of succinic acid, used in food and pharmaceutical industries.
Uniqueness
This compound is unique due to the presence of both cinnamoyloxy and succinic acid moieties, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12O6 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2S)-2-[(E)-3-phenylprop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O6/c14-11(15)8-10(13(17)18)19-12(16)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,14,15)(H,17,18)/b7-6+/t10-/m0/s1 |
InChI Key |
GNMKDIOOTXKXDL-FGEFZZPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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